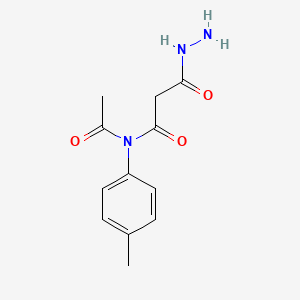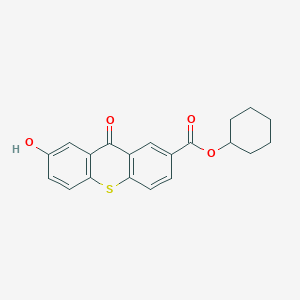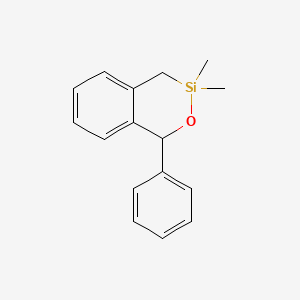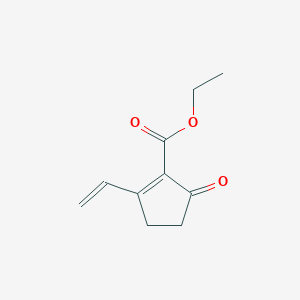
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with its three diphenylphenyl groups attached to the pyrimidine ring, makes it an interesting subject for research and application.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic pyrimidine ring through annulated processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine can be compared with other similar compounds, such as:
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Known for its coordination chemistry and hydrolysis reactions.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the synthesis of metal-organic frameworks (MOFs) with unique sorption properties.
2,4,6-Trisubstituted pyrimidines: Studied for their thermal, optical, electrochemical, and electrophysical properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
650606-89-6 |
|---|---|
Molekularformel |
C58H40N2 |
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
2,4,6-tris(3,5-diphenylphenyl)pyrimidine |
InChI |
InChI=1S/C58H40N2/c1-7-19-41(20-8-1)47-31-48(42-21-9-2-10-22-42)35-53(34-47)56-40-57(54-36-49(43-23-11-3-12-24-43)32-50(37-54)44-25-13-4-14-26-44)60-58(59-56)55-38-51(45-27-15-5-16-28-45)33-52(39-55)46-29-17-6-18-30-46/h1-40H |
InChI-Schlüssel |
DMRCEROREBIKBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)

![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)

![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)


![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
